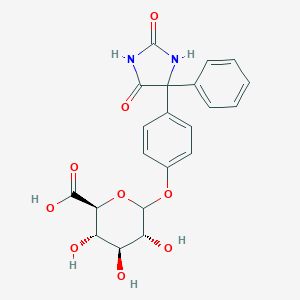
4,6-Dichloronicotinoyl chloride
Descripción general
Descripción
4,6-Dichloronicotinoyl chloride is a chemical compound with the molecular formula C6H2Cl3NO . It is used in various chemical reactions and is often stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 4,6-Dichloronicotinoyl chloride can be achieved through several methods. One method involves the reaction of 4,6-dichloronicotinic acid with thionyl chloride, which is heated at reflux for 2 hours . Another method involves the reaction of 4,6-dichloronicotinic acid with oxalyl dichloride in dichloromethane at 0 - 20℃ for 3 hours .Molecular Structure Analysis
The molecular structure of 4,6-Dichloronicotinoyl chloride consists of 6 carbon atoms, 2 hydrogen atoms, 3 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass of the molecule is 210.445 Da .Chemical Reactions Analysis
4,6-Dichloronicotinoyl chloride can participate in various chemical reactions. For instance, it can react with thionyl chloride or oxalyl dichloride under specific conditions to form different compounds .Aplicaciones Científicas De Investigación
Polymer Science and Materials
4,6-Dichloronicotinoyl chloride has been used in polymer science. A study by Aram and Mehdipour-Ataei (2013) details the preparation of a thermally stable, low dielectric constant, pyridine-based polyimide using 6-chloronicotinoyl chloride, which led to a new pyridine-based ether diamine. This compound was further utilized to create novel polyimide and polyimide nanofoams, with applications in areas like microelectronics due to their thermal stability and low dielectric properties (Aram & Mehdipour-Ataei, 2013).
Chemistry and Synthesis
In another study, Mehdipour-Ataei and Gharehkhani (2013) prepared a new series of poly(ether amide)s containing 6-chloronicotinoyl chloride. These polymers, incorporating flexible ether groups, pyridine polar units, and bulky naphthyl units, have potential in high-performance materials due to their desirable physical and thermal properties (Mehdipour-Ataei & Gharehkhani, 2013).
Environmental Applications
Valés et al. (2002) demonstrated the use of 2-chloronicotinoyl chloride and 2,6-dichloro-5-fluoronicotinoyl chloride in the synthesis of compounds for the creation of polycondensed heterocycles. These compounds can be useful in environmental applications like pollutant degradation (Valés et al., 2002).
Advanced Oxidation Processes
Brillas et al. (2000) investigated the mineralization process for 2,4-dichlorophenoxyacetic acid (2,4-D) using advanced electrochemical oxidation processes (AEOPs), where 4,6-dichlororesorcinol, a potential degradation product of 2,4-D, was identified as an intermediate. This research highlights the role of such chlorinated compounds in environmental remediation processes (Brillas, Calpe, & Casado, 2000).
Detection and Analysis
Zhang et al. (2017) developed a fluorescent sensor for detecting oxalyl chloride and phosgene, where the sensor's reactivity was enhanced by the presence of chlorinated compounds. This highlights the potential use of chlorinated compounds like 4,6-dichloronicotinoyl chloride in analytical chemistry for the detection of toxic chemicals (Zhang et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
4,6-dichloropyridine-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-5(8)10-2-3(4)6(9)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHLHNLZULRWKJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloronicotinoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B179287.png)









![4-[2-(1-Methylpyridin-4(1h)-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B179321.png)
![[Amino(methylsulfanyl)methylidene]azanium;hydrogen sulfate](/img/structure/B179323.png)

![2-[(6-Chloro-3-pyridazinyl)thio]ethanol](/img/structure/B179326.png)